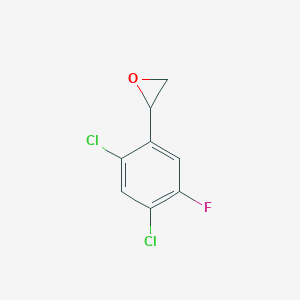

2-(2,4-Dichloro-5-fluorophenyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-5-2-6(10)7(11)1-4(5)8-3-12-8/h1-2,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJWRABYYMOCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Aryl Oxiranes in Contemporary Organic Synthesis

Halogenated aryl oxiranes represent a convergence of two highly functional and synthetically useful chemical motifs: the aryl halide and the epoxide. Aryl halides, which are aromatic rings substituted with one or more halogen atoms, are foundational starting materials in a multitude of metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. chemimpex.com These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. The specific halogen atom (fluorine, chlorine, bromine, or iodine) on the aromatic ring influences the compound's reactivity and provides a handle for further chemical modification. chemimpex.com

The oxirane, or epoxide, is a three-membered cyclic ether. wikipedia.org This ring is characterized by significant ring strain, rendering epoxides much more reactive than their acyclic ether counterparts. clockss.org This inherent reactivity allows for facile ring-opening reactions with a wide variety of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-difunctionalized compounds. clockss.org This transformation is a powerful tool for introducing new functional groups with specific stereochemistry.

When combined, the halogenated aryl group and the epoxide ring create a bifunctional molecule with significant potential. The halogen atoms on the phenyl ring can direct reactions or serve as sites for subsequent cross-coupling, while the epoxide ring provides a locus for nucleophilic attack to build out more complex side chains. baranlab.org Consequently, halogenated aryl oxiranes are recognized as critical intermediates in the synthesis of agrochemicals and pharmaceuticals. For instance, substituted aryl oxiranes are known precursors to potent fungicides, such as difenoconazole (B1670550) and flutriafol, which rely on the precise arrangement of the halogenated aryl group and the heterocyclic system derived from the epoxide's reactivity.

Overview of Scholarly Investigations Focused on 2 2,4 Dichloro 5 Fluorophenyl Oxirane

Epoxidation Strategies for the Direct Synthesis of this compound

Direct synthesis routes offer straightforward access to the target epoxide from readily available starting materials. These methods can be broadly categorized into ylide-mediated reactions and catalytic oxidations.

The Johnson-Corey-Chaykovsky reaction is a powerful and widely used method for synthesizing epoxides from carbonyl compounds. mdpi.comwikipedia.org This reaction employs a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a strong base, to transfer a methylene (B1212753) group to an aldehyde or ketone. acs.orgnih.gov For the synthesis of this compound, the reaction would involve treating 2,4-dichloro-5-fluorobenzaldehyde (B1272641) with a sulfur ylide like dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide). acs.orgorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. wikipedia.orgyoutube.com This is followed by an intramolecular SN2 reaction, where the resulting alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of the three-membered epoxide ring and dimethyl sulfide (or DMSO) as a byproduct. wikipedia.orgacsgcipr.org

Substrate Scope and Stereochemistry: The Johnson-Corey-Chaykovsky reaction is applicable to a wide range of aldehydes and ketones. researchgate.net A key stereochemical feature of this reaction when using substituted ylides is its inherent diastereoselectivity, which typically favors the formation of the trans-epoxide, regardless of the initial stereochemistry of intermediates. wikipedia.org For the reaction with 2,4-dichloro-5-fluorobenzaldehyde using an unsubstituted ylide (transferring a CH₂ group), this specific diastereoselectivity is not a factor. However, the electron-withdrawing nature of the dichloro-fluorophenyl group influences the reactivity of the aldehyde. Studies on similar electron-deficient aromatic aldehydes show that the reaction proceeds efficiently. mdpi.com Simplified, one-pot procedures using potassium hydroxide (B78521) as the base in solvents like tertiary butanol have proven effective for various aromatic aldehydes. researchgate.netpsu.edu

Table 1: Representative Ylide-Mediated Epoxidation of Aromatic Aldehydes

| Aldehyde Substrate | Ylide Precursor | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Trimethylsulfonium (B1222738) iodide | KOH / t-BuOH | ~55 | psu.edu |

| 1-(2,4-Dichlorophenyl)pentan-1-one | Me₃S⁺I⁻ / H₂SO₄ / MeOH | KOH / Bu'OH | 86 | psu.edu |

| Benzaldehyde | Trimethylsulfoxonium iodide | NaH / DMSO | Good | acsgcipr.org |

This table presents data from analogous reactions to illustrate typical conditions and yields for ylide-mediated epoxidation.

Catalytic epoxidation typically involves the oxidation of an alkene precursor, in this case, 2,4-dichloro-5-fluorostyrene. This approach can offer high efficiency and the potential for asymmetric induction. Various catalytic systems, including those based on transition metals and organocatalysts, are effective for the epoxidation of styrenes. pnas.orgnih.govyoutube.com

The choice of catalyst and oxidant is crucial. For electron-deficient styrenes, which 2,4-dichloro-5-fluorostyrene would be, systems that utilize strong oxidants are required. youtube.com Metal-salen and metal-porphyrin complexes (e.g., with Mn, Fe, Ru) are well-established catalysts for this transformation, often using oxidants like iodosylbenzene (PhIO) or 2,6-dichloropyridine (B45657) N-oxide. acs.orgnih.govprinceton.edu The electronic properties of the substituents on the styrene (B11656) ring can significantly affect the reaction's enantioselectivity and rate. pnas.orgnih.gov Generally, styrenes with electron-withdrawing groups react well with electrophilic oxidant species generated from the catalyst. pnas.orgrsc.org

Organocatalytic methods, particularly those using chiral ketones to generate dioxiranes in situ, have also emerged as powerful tools for the epoxidation of a wide array of olefins, including challenging terminal styrenes. pnas.orgresearchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral this compound

Producing specific stereoisomers of the target epoxide is crucial for applications in pharmaceuticals and agrochemicals. This requires methodologies that can control both diastereoselectivity and enantioselectivity.

Diastereocontrol becomes relevant when a substituted ylide is used to react with 2,4-dichloro-5-fluorobenzaldehyde, which would result in a di-substituted oxirane. The mechanism of the Johnson-Corey-Chaykovsky reaction inherently favors the formation of the trans epoxide. wikipedia.org Computational and experimental studies have shown that this selectivity arises from the relative energies of the transition states leading to the syn and anti betaine (B1666868) intermediates and the reversibility of their formation. illinois.edu The pathway leading to the trans product is generally lower in energy and less reversible, making it the dominant outcome. illinois.edu

For catalytic epoxidation of a substituted alkene like (E)- or (Z)-1-(2,4-dichloro-5-fluorophenyl)propene, the stereochemistry of the starting alkene is typically retained, meaning a trans-alkene yields a trans-epoxide in a stereospecific reaction, particularly with reagents like peroxy acids (e.g., m-CPBA). youtube.com

Achieving enantioselectivity in the synthesis of this compound can be approached in two main ways: asymmetric ylide reactions or catalytic asymmetric epoxidation of the corresponding styrene.

Enantioselective Ylide Reactions: This can be achieved by using a catalytic amount of a chiral sulfide. organic-chemistry.orgrsc.org The chiral sulfide reacts with a diazo compound in the presence of a metal catalyst to form a chiral ylide, which then reacts with the aldehyde. bristol.ac.uk Alternatively, a stoichiometric amount of a chiral sulfonium salt can be used. bristol.ac.uk A range of chiral sulfides, many derived from inexpensive chiral pool materials like camphor (B46023) or limonene, have been developed and provide high enantioselectivity (often >90% ee) for the epoxidation of various aromatic aldehydes. mdpi.comrsc.orgbristol.ac.uk

Catalytic Asymmetric Epoxidation: This is a highly developed field. Chiral manganese (Mn) and cobalt (Co) Salen complexes are exceptionally effective for the asymmetric epoxidation of styrenes and the kinetic resolution of racemic epoxides. mdpi.comnih.govrsc.org For styrenes with electron-withdrawing groups, high enantioselectivities (up to 99% ee) have been reported using specifically designed iron-porphyrin inspired catalysts. princeton.edu Chiral ketone-catalyzed epoxidations using reagents generated from fructose (B13574) or other chiral sources have also shown high enantioselectivity (89-93% ee) for a broad range of substituted styrenes. pnas.orgnih.govnih.gov The electronic nature of the substituents on the styrene has been shown to correlate with the level of enantioselectivity achieved. acs.orgpnas.org

Table 2: Examples of Catalytic Asymmetric Epoxidation of Substituted Styrenes

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Styrene | Chiral Dioxirane (Ketone-based) | - | 89-93 | pnas.org |

| Styrene | Chiral Ru(IV)-Porphyrin | 84 | 69 | nih.gov |

| p-Chlorostyrene | Chiral Fe-Porphyrin | - | 51 | princeton.edu |

| Various Styrenes | Chiral Ketone Catalyst | - | 80-92 | nih.gov |

This table demonstrates the effectiveness of various chiral catalytic systems on analogous substrates.

Process Optimization and Scalability Considerations for this compound Synthesis

For the large-scale production of this compound, both cost-effectiveness and safety are paramount.

Ylide-Mediated Synthesis: The Corey-Chaykovsky reaction has been successfully scaled. acsgcipr.org Key considerations include the cost and handling of reagents. Using inexpensive precursors like trimethylsulfonium iodide or generating the ylide in situ from dimethyl sulfide, methanol, and sulfuric acid can improve cost-effectiveness. acsgcipr.orgpsu.edu The primary byproduct, dimethyl sulfide (DMS), is volatile and has a strong odor, requiring appropriate containment and scrubbing systems on a large scale. acsgcipr.org The use of catalytic amounts of a chiral sulfide is preferable for asymmetric synthesis at scale to minimize the cost associated with the chiral reagent, and methods for catalyst recovery and recycling are important. bristol.ac.uk

Catalytic Epoxidation: The scalability of catalytic epoxidation, particularly using Salen complexes, is well-documented. mdpi.com These catalysts can be effective at low loadings (e.g., 0.2–2.0 mol%) and can often be recycled. sci-hub.box For large-scale reactions, managing the exothermicity of the oxidation is a critical safety and process control challenge. researchgate.net The choice of oxidant is also a key factor; while reagents like m-CPBA are effective, they can be hazardous. Alternative, greener oxidants like hydrogen peroxide are often preferred for industrial processes, though they may require different catalyst systems. youtube.comrsc.org The development of heterogeneous catalysts, where the chiral complex is immobilized on a solid support, can greatly simplify product purification and catalyst recycling, making the process more amenable to continuous flow operations and large-scale production. nih.gov

Refinement of Reaction Conditions for Improved Yield and Purity

The primary route for synthesizing this compound typically proceeds from its corresponding carbonyl precursor, 2,4-dichloro-5-fluorobenzaldehyde. The most common and effective method for this transformation is the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org This reaction involves a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to form the stable oxirane ring and a dimethyl sulfide or dimethyl sulfoxide byproduct. adichemistry.com

The yield and purity of the final oxirane product are highly sensitive to several reaction parameters. Detailed research has focused on optimizing these conditions to maximize output and minimize the formation of impurities. Key areas of refinement include the choice of ylide, the base used for its generation, the solvent system, and the reaction temperature.

Key Optimization Parameters in the Corey-Chaykovsky Reaction:

| Parameter | Variation | Effect on Yield and Purity | Rationale |

| Sulfur Ylide | Dimethylsulfonium methylide vs. Dimethyloxosulfonium methylide | Dimethylsulfonium methylide often reacts faster at lower temperatures. The choice can influence diastereoselectivity in more complex substrates. wikipedia.org | The stability and reactivity of the ylide differ. Dimethylsulfoxonium methylide is more stable, which can be advantageous in preventing side reactions but may require higher temperatures or longer reaction times. adichemistry.com |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic bases are essential for the complete deprotonation of the sulfonium salt to generate the ylide. organic-chemistry.org The choice of counter-ion (Na⁺ vs. K⁺) can influence solubility and reaction kinetics. | Incomplete ylide formation leads to lower yields. The use of an appropriate base ensures the reaction proceeds efficiently. |

| Solvent | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene | DMSO is the most common solvent as it effectively dissolves the sulfonium salt precursor and facilitates ylide formation. adichemistry.com Using co-solvents like THF can help with the solubility of the aldehyde substrate and control reaction viscosity. | The solvent must be aprotic and capable of supporting the ionic intermediates. Solvent choice impacts reaction rate, temperature control, and product isolation. |

| Temperature | 0 °C to Room Temperature (25 °C) | The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic addition and then allowed to warm to room temperature to ensure the reaction goes to completion. google.com | Precise temperature control is crucial for preventing side reactions, such as polymerization of the aldehyde or decomposition of the ylide, thereby improving purity. |

A closely related synthetic strategy involves the reduction of a 2-halo-1-phenylethanone intermediate, followed by intramolecular cyclization with a base. For instance, a patented method for a similar compound, 2-[2-chloro-4-(4-chlorophenoxy)-phenyl]oxirane, involves the reduction of 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone with sodium borohydride (B1222165) in tetrahydrofuran. The resulting halohydrin is then cyclized using a sodium hydroxide solution to give the final oxirane product in high yield (86%). google.com This demonstrates that careful selection of the reducing agent and base is critical for achieving high conversion and purity in this type of pathway.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

In alignment with modern pharmaceutical and chemical manufacturing standards, significant emphasis is placed on developing sustainable and environmentally benign synthetic routes for this compound. Green chemistry principles are applied to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials.

Phase-Transfer Catalysis (PTC):

A key green innovation in the synthesis of this and related compounds is the use of phase-transfer catalysis (PTC). google.com PTC is particularly valuable for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate. adichemistry.com In the context of oxirane synthesis via the halohydrin route, a phase-transfer catalyst can efficiently transport the hydroxide ion (from an aqueous solution of NaOH or KOH) into the organic phase containing the halohydrin intermediate. This enhances the rate of the intramolecular cyclization, allowing for the use of milder reaction conditions and reducing the need for anhydrous organic solvents. organic-chemistry.org

The use of PTC offers several green advantages:

Reduced Solvent Usage: It can eliminate the need for flammable and toxic solvents like anhydrous THF or DMSO, allowing reactions to proceed in biphasic systems (e.g., toluene/water).

Energy Efficiency: Increased reaction rates often lead to lower reaction temperatures and shorter cycle times, thereby saving energy. google.com

Common Phase-Transfer Catalysts:

| Catalyst Type | Example |

| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), Aliquat 336 |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide, Benzyltriphenylphosphonium Chloride |

| Crown Ethers | 18-Crown-6 |

Alternative Oxidants and Atom Economy:

Should the synthesis proceed via the epoxidation of a 2,4-dichloro-5-fluorostyrene intermediate, green chemistry principles guide the choice of oxidizing agent. Traditional methods often use stoichiometric amounts of peracids like meta-chloroperoxybenzoic acid (mCPBA), which generate significant amounts of carboxylic acid waste. Greener alternatives focus on catalytic systems using hydrogen peroxide (H₂O₂), where the only byproduct is water, leading to a much higher atom economy. wikipedia.org

By focusing on catalytic methods, solvent substitution, and process optimization, the synthesis of this compound can be made significantly more efficient and sustainable, reflecting the broader trends in modern chemical manufacturing.

Iii. Chemical Reactivity and Ring Opening Transformations of 2 2,4 Dichloro 5 Fluorophenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in 2-(2,4-Dichloro-5-fluorophenyl)oxirane

Nucleophilic attack is the most common mode of reaction for epoxides, proceeding via an SN2 mechanism. This involves the backside attack of a nucleophile on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a 1,2-difunctionalized product.

The regiochemistry of the ring-opening of unsymmetrical epoxides like this compound is governed by both steric and electronic factors. In basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom (the terminal carbon of the oxirane ring) due to lower steric hindrance. This is a classic SN2-type reaction.

Under acidic conditions, the reaction mechanism can be more complex. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The positive charge is better stabilized at the more substituted carbon (the benzylic carbon), giving this position more carbocationic character. Consequently, the nucleophile may preferentially attack the more substituted carbon. This pathway has characteristics of both SN1 and SN2 reactions.

Stereochemically, the nucleophilic ring-opening of an epoxide is a stereospecific process. The SN2 attack results in an inversion of configuration at the center of attack. If the oxirane is chiral, this leads to a predictable stereochemical outcome in the product.

A wide array of nucleophiles can be employed to open the oxirane ring of this compound, leading to a diverse range of products. Heteroatom-based nucleophiles are particularly common in this context.

Reaction with Amines: Amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohols. The reaction typically occurs at the terminal carbon, especially under neutral or basic conditions, to give the corresponding 1-amino-2-hydroxy derivative. These products are valuable building blocks in medicinal chemistry.

Reaction with Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and readily open the epoxide ring to form thioethers containing a hydroxyl group. Similar to amines, the attack is generally favored at the less hindered carbon atom. semanticscholar.org

Reaction with Alcohols and Water (Hydrolysis): In the presence of an acid or base catalyst, alcohols and water can act as nucleophiles. Acid-catalyzed hydrolysis yields a diol. The regioselectivity can be dependent on the reaction conditions, but attack at the benzylic position can be enhanced under acidic catalysis.

Reaction with Halides: Halide ions can also open the epoxide ring, although they are generally weaker nucleophiles than the aforementioned species. The use of a Lewis acid or protic acid can facilitate this reaction. For instance, reaction with a source of fluoride, such as Olah's reagent (pyridine·9HF), can introduce a fluorine atom. ucla.edu

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example | Predicted Major Product Structure | Product Class |

| Amine | R-NH₂ | 1-(R-amino)-1-(2,4-dichloro-5-fluorophenyl)ethan-2-ol | Amino alcohol |

| Thiol | R-SH / Base | 1-(R-thio)-1-(2,4-dichloro-5-fluorophenyl)ethan-2-ol | Hydroxy thioether |

| Alcohol | R-OH / H⁺ or OH⁻ | 1-alkoxy-1-(2,4-dichloro-5-fluorophenyl)ethan-2-ol | Alkoxy alcohol |

| Water | H₂O / H⁺ or OH⁻ | 1-(2,4-dichloro-5-fluorophenyl)ethane-1,2-diol | Diol |

| Halide | HX or NaX | 1-halo-1-(2,4-dichloro-5-fluorophenyl)ethan-2-ol | Halohydrin |

Note: The table presents the predicted major products based on general principles of epoxide reactivity. The exact regioselectivity may vary with specific reaction conditions.

Electrophilically Initiated Transformations and Rearrangements of this compound

Lewis acids or protic acids can coordinate to the epoxide oxygen, activating the ring towards further transformations. This activation can lead to intramolecular rearrangements, forming carbonyl compounds. For instance, treatment with a Lewis acid like boron trifluoride etherate can induce a rearrangement to form the corresponding 2,4-dichloro-5-fluorophenylacetaldehyde. The migration of a hydride from the terminal carbon to the benzylic carbon would lead to this product.

Intramolecular Cyclization and Cascade Reactions Involving the Oxirane Ring

If the this compound molecule contains a suitably positioned internal nucleophile, an intramolecular ring-opening cyclization can occur. For example, if a hydroxyl or amino group were present on a side chain attached to the phenyl ring, it could potentially attack the epoxide, leading to the formation of a new heterocyclic ring system. Such cascade reactions are powerful tools in the synthesis of complex polycyclic structures.

Influence of the 2,4-Dichloro-5-fluorophenyl Substituent on Oxirane Reactivity Profiles

The 2,4-dichloro-5-fluorophenyl group exerts a significant electronic and steric influence on the reactivity of the oxirane ring.

Electronic Effects: The chlorine and fluorine atoms are strongly electron-withdrawing through induction. This effect makes the adjacent benzylic carbon of the oxirane ring more electrophilic and susceptible to nucleophilic attack. This electronic withdrawal also stabilizes the partial positive charge that develops at the benzylic position during acid-catalyzed ring-opening, favoring attack at this site.

Steric Effects: The bulky substituted phenyl group provides considerable steric hindrance at the benzylic carbon of the oxirane. This steric bulk favors nucleophilic attack at the less hindered terminal carbon atom, especially with bulky nucleophiles or under conditions where steric factors dominate (i.e., SN2-type reactions).

The interplay of these electronic and steric effects determines the ultimate regiochemical outcome of the ring-opening reactions.

Iv. Synthetic Applications of 2 2,4 Dichloro 5 Fluorophenyl Oxirane As a Key Intermediate

Derivatization to Nitrogen-Containing Heterocyclic Systems

The incorporation of nitrogen atoms into cyclic frameworks is a cornerstone of synthetic medicinal chemistry. The 2-(2,4-dichloro-5-fluorophenyl)oxirane can be strategically employed to introduce the 2,4-dichloro-5-fluorophenyl moiety into various nitrogen-containing heterocycles. This is typically achieved through initial ring-opening of the oxirane with a nitrogen-based nucleophile, followed by subsequent cyclization and derivatization steps.

Schiff bases, characterized by the azomethine (-C=N-) group, are valuable intermediates and have been investigated for their biological activities. While the direct reaction of the oxirane to form a Schiff base is not typical, it can serve as a precursor to the necessary carbonyl or amine components.

A plausible synthetic route to Schiff base analogues involves the initial isomerization of this compound to the corresponding ketone, 2,4-dichloro-5-fluoro-α-chloroacetophenone. This transformation can be achieved using various reagents, such as hydrogen chloride in an appropriate solvent. The resulting α-chloro ketone can then be subjected to a Kornblum oxidation to yield the corresponding aldehyde, 2,4-dichloro-5-fluorophenylglyoxal. Condensation of this aldehyde with a primary amine (R-NH₂) under standard conditions, often with acid catalysis and removal of water, would afford the desired Schiff base analogues.

Alternatively, ring-opening of the oxirane with an amine can generate an amino alcohol. While not a direct precursor to a simple Schiff base, this amino alcohol could be oxidized to an α-amino ketone, which could then undergo condensation with another carbonyl compound. However, the isomerization route to a carbonyl compound is generally a more direct approach. Research has demonstrated the synthesis of Schiff bases from precursors bearing the 2,4-dichloro-5-fluorophenyl group, highlighting the interest in this structural motif. ijper.org

The 1,2,3-triazole ring is a highly stable and valuable scaffold in drug discovery and materials science, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The this compound is an excellent starting material for the synthesis of both the azide (B81097) and alkyne components required for this reaction.

To generate the azide partner, the oxirane can undergo regioselective ring-opening with an azide source, such as sodium azide (NaN₃), in the presence of a protic solvent or a Lewis acid catalyst. This reaction typically yields the corresponding azido (B1232118) alcohol, 1-azido-1-(2,4-dichloro-5-fluorophenyl)ethan-2-ol. The synthesis of azido alcohols from epoxides is a well-established transformation. researchgate.netresearchgate.net

For the alkyne component, the oxirane can be converted into a terminal alkyne. One possible route involves the isomerization of the oxirane to the corresponding aldehyde, followed by a Corey-Fuchs reaction or a Seyferth-Gilbert homologation to introduce the alkyne functionality.

Once the azido alcohol and a suitable terminal alkyne are in hand, the CuAAC reaction can be performed to construct the 1,4-disubstituted 1,2,3-triazole ring. The presence of the hydroxyl group in the azido alcohol precursor allows for further functionalization of the resulting triazole. The versatility of the CuAAC reaction provides access to a wide array of triazole derivatives incorporating the 2,4-dichloro-5-fluorophenyl moiety. mdpi.comthieme-connect.com

1,3,4-Oxadiazoles are another important class of five-membered heterocycles with diverse biological activities. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazones. organic-chemistry.orgjournalagent.com To utilize this compound as a starting material, it must first be converted into a suitable carboxylic acid derivative or an aldehyde.

One synthetic strategy would involve the oxidation of the oxirane to yield 2,4-dichloro-5-fluoromandelic acid. This can be achieved through a two-step process: initial hydrolysis of the oxirane to the corresponding diol, followed by oxidative cleavage of the diol. The resulting carboxylic acid can then be converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. Condensation of this acid hydrazide with an appropriate aldehyde or carboxylic acid, followed by cyclization (often using reagents like phosphorus oxychloride or thionyl chloride), would furnish the desired 1,3,4-oxadiazole (B1194373) derivative. General methods for the synthesis of oxadiazoles (B1248032) from hydrazides are well-documented. ijper.orgresearchgate.netresearchgate.net

Alternatively, isomerization of the oxirane to the aldehyde, as previously mentioned, would provide a key intermediate. This aldehyde can then be condensed with an acid hydrazide to form the requisite N-acylhydrazone precursor, which can subsequently be cyclized to the 1,3,4-oxadiazole.

Elaboration into Sulfur-Containing Heterocyclic Frameworks

The introduction of sulfur into heterocyclic systems often imparts unique electronic and biological properties. The reactivity of the oxirane ring with sulfur nucleophiles provides a direct entry point for the synthesis of various sulfur-containing heterocycles.

1,3,4-Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. A prevalent method for their synthesis is the reaction of thiosemicarbazide (B42300) or its derivatives with α-haloketones. researchgate.netirjmets.com

To access thiadiazine derivatives from this compound, the oxirane would first need to be converted into an α-haloketone. This can be accomplished by treating the oxirane with a hydrohalic acid (e.g., HBr or HCl), which leads to the formation of the corresponding halohydrin. Subsequent oxidation of the secondary alcohol of the halohydrin to a ketone would yield the desired α-haloketone, 1-(2,4-dichloro-5-fluorophenyl)-2-haloethan-1-one.

The reaction of this α-haloketone with thiosemicarbazide in a suitable solvent, often with heating, would then lead to the formation of the 2-amino-1,3,4-thiadiazine scaffold bearing the 2,4-dichloro-5-fluorophenyl substituent at the 5-position. Further derivatization of the amino group or the thiadiazine ring can be carried out to generate a library of analogues. The synthesis of thiadiazine derivatives is an active area of research. arkat-usa.org

The versatility of the this compound intermediate extends to the synthesis of other sulfur-containing heterocycles. The ring-opening of the oxirane with a sulfur nucleophile is the key initial step in these transformations.

For instance, reaction of the oxirane with thiourea (B124793) in the presence of an acid catalyst can lead to the formation of a 2-aminothiazole (B372263) derivative after subsequent cyclization and dehydration. The initial nucleophilic attack of the sulfur atom of thiourea on one of the oxirane carbons, followed by intramolecular cyclization of the resulting intermediate, would furnish the thiazoline (B8809763) ring, which can then be aromatized to the thiazole.

Furthermore, reaction of the oxirane with sodium hydrosulfide (B80085) (NaSH) would lead to the formation of the corresponding thiirane (B1199164) (episulfide). While thiiranes are themselves three-membered heterocycles, they can serve as precursors to other sulfur-containing rings through reactions with various dinucleophiles.

The ring-opening with other sulfur nucleophiles, such as thiols (R-SH), would generate β-hydroxy sulfides. beilstein-journals.org These intermediates can be further manipulated. For example, oxidation of the sulfide (B99878) to a sulfone, followed by activation of the hydroxyl group and intramolecular cyclization, could provide access to six-membered 1,4-oxathiane (B103149) derivatives. The rich chemistry of epoxides with sulfur nucleophiles opens up numerous possibilities for the synthesis of diverse heterocyclic frameworks. researchgate.net

Strategic Functionalization of the Aromatic Ring within this compound Derivatives

The functionalization of the aromatic ring in derivatives of this compound offers a powerful strategy for the synthesis of novel and complex molecules. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) on the phenyl ring renders it highly electron-deficient. This electronic characteristic is pivotal as it activates the ring towards nucleophilic aromatic substitution (S_N_Ar) reactions. masterorganicchemistry.comscience.gov S_N_Ar is a cornerstone of modern organic synthesis, allowing for the introduction of a wide array of functional groups onto an aromatic core.

In the context of this compound derivatives, the S_N_Ar reaction would typically proceed via a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.com The rate of these reactions is generally accelerated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. masterorganicchemistry.com In the case of the 2,4-dichloro-5-fluoro-substituted phenyl ring, both chlorine and fluorine atoms can potentially act as leaving groups. The relative reactivity of these halogens as leaving groups in S_N_Ar reactions is typically F > Cl > Br > I, a trend opposite to that observed in S_N_1 and S_N_2 reactions. masterorganicchemistry.com This is because the rate-determining step in S_N_Ar is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.

A variety of nucleophiles can be employed in these transformations, leading to the introduction of diverse functionalities. These include oxygen nucleophiles (e.g., alkoxides, phenoxides), nitrogen nucleophiles (e.g., amines, azides), sulfur nucleophiles (e.g., thiolates), and carbon nucleophiles (e.g., enolates, organometallic reagents). nih.govorgsyn.orgnih.govmdpi.com

The following interactive data table summarizes the potential strategic functionalization of the aromatic ring in derivatives of this compound via S_N_Ar reactions, based on established principles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on Derivatives of this compound This table is based on established principles of S_N_Ar reactions and provides a predictive overview of potential transformations.

| Nucleophile Class | Example Nucleophile | Potential Leaving Group | Expected Product Functionality |

|---|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Fluorine or Chlorine | Methoxy-substituted phenyl oxirane derivative |

| Sodium Phenoxide (NaOPh) | Fluorine or Chlorine | Phenoxy-substituted phenyl oxirane derivative | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | Fluorine or Chlorine | Amino-substituted phenyl oxirane derivative |

| Piperidine | Fluorine or Chlorine | Piperidinyl-substituted phenyl oxirane derivative | |

| Sulfur Nucleophiles | Sodium Thiophenolate (NaSPh) | Fluorine or Chlorine | Phenylthio-substituted phenyl oxirane derivative |

It is important to note that the regioselectivity of the substitution (i.e., which halogen is replaced) will depend on a combination of factors, including the specific reaction conditions, the nature of the nucleophile, and the electronic and steric environment of each halogen on the aromatic ring.

Comparative Synthetic Pathways and Reactivity of this compound with Related Aryl Oxiranes

The synthesis and reactivity of this compound can be better understood through a comparative analysis with other aryl oxiranes. The electronic nature of the substituents on the aromatic ring plays a crucial role in both the formation of the oxirane ring and its subsequent reactions.

Synthetic Pathways:

A common and versatile method for the synthesis of aryl oxiranes is the Corey-Chaykovsky reaction, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. rsc.org In the case of this compound, the likely precursor would be 2,4-dichloro-5-fluoroacetophenone. google.comgoogle.comwipo.int This precursor can be synthesized through a multi-step process starting from 3,4-dichloronitrobenzene. google.comgoogle.comwipo.int

The following interactive data table provides a comparative overview of synthetic pathways for different aryl oxiranes.

Table 2: Comparative Synthetic Pathways to Aryl Oxiranes

| Target Aryl Oxirane | Precursor Aldehyde/Ketone | Common Synthetic Method | Key Considerations |

|---|---|---|---|

| This compound | 2,4-Dichloro-5-fluoroacetophenone | Corey-Chaykovsky Reaction | Synthesis of the precursor acetophenone (B1666503) is required. |

| Styrene (B11656) Oxide | Benzaldehyde | Corey-Chaykovsky Reaction | Commercially available precursor. |

| 2-(4-Nitrophenyl)oxirane | 4-Nitrobenzaldehyde | Corey-Chaykovsky Reaction | The electron-withdrawing nitro group can influence reaction rates. |

Reactivity:

The reactivity of aryl oxiranes is dominated by ring-opening reactions, which can be initiated by either nucleophiles or electrophiles (acid-catalyzed). researchgate.netnih.govresearchgate.netmdpi.comucla.edu The regioselectivity of the ring-opening is significantly influenced by the electronic properties of the substituents on the aryl ring.

In aryl oxiranes with electron-donating groups, acid-catalyzed ring-opening often proceeds through a carbocation-like transition state at the benzylic position, leading to nucleophilic attack at this more substituted carbon. Conversely, for aryl oxiranes bearing strongly electron-withdrawing groups, such as this compound, the benzylic position is destabilized for carbocation formation. Consequently, nucleophilic attack, even under acidic conditions, is more likely to occur at the less substituted carbon of the oxirane ring, following an S_N_2-like mechanism.

The following interactive data table compares the expected reactivity of this compound with other aryl oxiranes in ring-opening reactions.

Table 3: Comparative Reactivity of Aryl Oxiranes in Ring-Opening Reactions

| Aryl Oxirane | Electronic Nature of Substituent | Expected Regioselectivity (Acid-Catalyzed) | Reactivity Notes |

|---|---|---|---|

| This compound | Strongly Electron-Withdrawing | Attack at the less substituted carbon (S_N_2-like) | The electron-deficient ring may also be susceptible to nucleophilic attack. |

| Styrene Oxide | Neutral | Mixture of attack at both carbons, often favoring the benzylic position. | A benchmark for aryl oxirane reactivity. |

| 2-(4-Nitrophenyl)oxirane | Strongly Electron-Withdrawing | Attack at the less substituted carbon (S_N_2-like) | Similar to the target compound due to the strong electron-withdrawing group. |

V. Computational Chemistry and Theoretical Modelling Applied to 2 2,4 Dichloro 5 Fluorophenyl Oxirane

Prediction of Spectroscopic Signatures through Computational MethodsComputational methods are routinely used to predict spectroscopic data. For 2-(2,4-dichloro-5-fluorophenyl)oxirane, this would involve calculating its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

While the methodologies described are standard in computational chemistry, their specific application to this compound has not been documented in the surveyed scientific literature. Further research is required to perform these theoretical calculations and publish the findings to enrich the scientific understanding of this particular compound.

Vi. Advanced Spectroscopic and Analytical Characterization Techniques for 2 2,4 Dichloro 5 Fluorophenyl Oxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2,4-Dichloro-5-fluorophenyl)oxirane in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring and the aromatic ring. The oxirane protons typically appear as a set of coupled multiplets in the upfield region, while the aromatic protons will be observed further downfield. The coupling patterns and chemical shifts will be influenced by the neighboring chloro and fluoro substituents. For instance, in the structurally related compound 2-(2,4,5-Trifluorophenyl)oxirane, the oxirane protons appear as multiplets around δ 2.72, δ 3.18, and δ 4.07-4.10 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons of the oxirane ring would resonate at characteristic chemical shifts, typically between 40 and 60 ppm. The six aromatic carbons will have distinct signals in the downfield region, with their chemical shifts significantly affected by the positions of the chlorine and fluorine atoms. For example, in 2-(2,4,5-Trifluorophenyl)oxirane, the oxirane carbons appear at δ 46.3 and δ 50.6 ppm. rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. A single signal would be expected for the fluorine atom on the phenyl ring, with its chemical shift providing information about its electronic environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane CH | Multiplet | ~50-55 |

| Oxirane CH₂ | Multiplet | ~45-50 |

| Aromatic CH | Downfield Multiplets | ~115-135 |

| Aromatic C-Cl | Downfield | ~125-140 |

| Aromatic C-F | Downfield | ~155-165 (with C-F coupling) |

| Aromatic C-Oxirane | Downfield | ~130-145 |

Note: The predicted data is based on the analysis of structurally similar fluorinated and chlorinated phenyl oxiranes.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of this compound. This allows for the unambiguous determination of its elemental formula (C₈H₅Cl₂FO).

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. The fragmentation pattern would likely involve the loss of the epoxide ring, as well as the cleavage of the chloro and fluoro substituents from the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key feature in identifying chlorine-containing fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 206/208/210 | [M]⁺ (Molecular ion) |

| 177/179/181 | [M - CHO]⁺ |

| 142/144 | [M - CHO - Cl]⁺ |

| 107 | [M - CHO - 2Cl]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic cluster.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the oxirane ring, C-O-C stretching of the epoxide, and C-Cl and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes, particularly for the aromatic ring and the C-Cl bonds.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Oxirane C-H | Stretching | 3050-2950 |

| Aromatic C=C | Stretching | 1600-1450 |

| Oxirane C-O-C | Asymmetric Stretching | ~1250 |

| C-F | Stretching | 1250-1000 |

| C-Cl | Stretching | 850-550 |

X-ray Diffraction Crystallography for Precise Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about the intermolecular interactions, such as halogen bonding and π-stacking, that govern the crystal packing.

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like epoxides. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of the compound and to identify any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC, with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the compound from non-polar impurities. A UV detector would be appropriate for detection, given the aromatic nature of the molecule.

Vii. Future Research Directions and Emerging Chemical Applications for 2 2,4 Dichloro 5 Fluorophenyl Oxirane

Development of Novel Catalytic Systems for Highly Selective Transformations

The epoxide ring is a versatile functional group, susceptible to ring-opening reactions with a wide array of nucleophiles. A primary focus of future research will be the development of novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations for 2-(2,4-dichloro-5-fluorophenyl)oxirane.

The presence of the dichloro- and fluoro-substituents on the phenyl ring creates a unique electronic environment that will influence the reactivity of the epoxide. Future work will likely explore the use of both Lewis acid and organocatalytic systems to achieve highly selective ring-opening reactions. nih.govshokubai.orgacs.org For instance, chiral phosphoric acids or amino-thiourea-based organocatalysts could be employed for the asymmetric ring-opening with various nucleophiles, leading to the synthesis of enantioenriched 1,2-amino alcohols, diols, and other valuable chiral building blocks. nih.govnih.gov

The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, will also be a critical area of investigation. These systems offer the advantages of easy separation and recyclability, making the synthesis of derivatives of this compound more sustainable and cost-effective.

Table 1: Potential Catalytic Systems for Selective Transformations of this compound

| Catalyst Type | Potential Transformation | Anticipated Selectivity |

| Chiral Lewis Acids (e.g., Salen complexes) | Asymmetric ring-opening with azides or cyanides | High enantioselectivity |

| Organocatalysts (e.g., Chiral Phosphoric Acids) | Enantioselective alcoholysis or aminolysis | High regioselectivity and enantioselectivity |

| Heterogeneous Catalysts (e.g., Zeolites) | Regioselective ring-opening with alcohols | High regioselectivity |

| Biocatalysts (e.g., Epoxide Hydrolases) | Kinetic resolution or deracemization | High enantioselectivity |

Exploration of this compound in Polymer Chemistry and Materials Science

The incorporation of fluorine atoms into polymers is known to impart unique properties such as low surface energy, high thermal stability, and chemical resistance. researchgate.netresearchgate.net The this compound molecule represents a promising monomer for the synthesis of novel fluorinated polymers.

Future research is expected to focus on the ring-opening polymerization of this epoxide to produce polyethers with the dichlorofluorophenyl side chains. These polymers could exhibit enhanced flame retardancy due to the presence of chlorine and fluorine, as well as interesting optical and dielectric properties. The synthesis of both homopolymers and copolymers will be explored to tailor the material properties for specific applications, such as high-performance coatings, advanced composites, and materials for electronic applications. mdpi.comresearchgate.net

Furthermore, the functionalization of the epoxide ring prior to polymerization could open up avenues for creating even more complex and functional materials. For example, reaction with a bifunctional linker could allow for the creation of cross-linked networks with high thermal and mechanical stability.

Table 2: Potential Polymer Architectures and Applications

| Polymer Type | Synthesis Method | Potential Properties | Potential Applications |

| Homopolymer | Ring-opening polymerization | High thermal stability, low surface energy, flame retardancy | High-performance coatings, electronic encapsulants |

| Copolymer | Copolymerization with other epoxides | Tunable refractive index, enhanced mechanical strength | Optical films, advanced composites |

| Functionalized Polymer | Pre-functionalization then polymerization | Improved adhesion, stimuli-responsive behavior | Adhesives, smart materials |

Integration of this compound Synthesis and Functionalization into Flow Chemistry

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. organic-chemistry.orgorganic-chemistry.org The synthesis and subsequent functionalization of this compound are well-suited for integration into continuous flow systems.

Future research will likely focus on developing robust and scalable flow processes for the epoxidation of the corresponding styrene (B11656) precursor. This could involve the use of immobilized oxidants or catalytic systems to streamline the synthesis and purification. Subsequently, the in-line functionalization of the epoxide with various nucleophiles in a flow reactor could provide rapid access to a library of derivatives. This approach would be particularly valuable for high-throughput screening in drug discovery and materials science.

The precise control over reaction parameters afforded by flow chemistry could also enable transformations that are difficult to control in batch, such as highly exothermic ring-opening reactions.

Interdisciplinary Research Avenues Utilizing the Unique Reactivity of this compound

The unique structural features of this compound open up a range of possibilities for interdisciplinary research.

In medicinal chemistry, the dichlorofluorophenyl moiety is a common feature in many bioactive molecules. The epoxide functionality provides a handle for the introduction of diverse pharmacophores, making derivatives of this compound attractive candidates for drug discovery programs. acs.orgnih.govscience.gov Future work could involve the synthesis of libraries of compounds for screening against various biological targets.

Biocatalysis represents another exciting frontier. The use of enzymes, such as epoxide hydrolases, for the kinetic resolution or deracemization of racemic this compound could provide an environmentally friendly route to enantiomerically pure building blocks. nih.govnih.govnih.govepa.govnih.gov These chiral synthons are of high value for the synthesis of pharmaceuticals and other fine chemicals.

The development of chemical probes based on the this compound scaffold is another promising area. The reactive epoxide can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2,4-Dichloro-5-fluorophenyl)oxirane, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves epoxidation of a pre-functionalized aromatic precursor. For example:

Chlorination/Fluorination : Introduce halogens (Cl/F) via electrophilic aromatic substitution (EAS) using reagents like Cl₂/FeCl₃ or Selectfluor® .

Epoxidation : Treat the resulting olefin (e.g., 2,4-dichloro-5-fluorostyrene) with an oxidizing agent such as mCPBA (meta-chloroperbenzoic acid) to form the oxirane ring .

Key Factors : Steric hindrance from the 2,4-dichloro substituents may slow epoxidation, while the electron-withdrawing fluorine at position 5 enhances reactivity toward electrophilic agents .

Q. Q2. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and F NMR confirm substituent positions and epoxide ring integrity. For example, F NMR chemical shifts near -110 ppm indicate para-fluorine substitution .

- X-ray Crystallography : Resolves bond angles and distances (e.g., C-O-C in the oxirane ring ≈ 60°), critical for confirming stereochemistry .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0) validate molecular weight .

Q. Q3. What are the primary reactivity patterns of this compound in nucleophilic ring-opening reactions?

Methodological Answer: The oxirane ring undergoes nucleophilic attack at the less hindered carbon. For example:

- With Amines : Produces β-amino alcohols; regioselectivity is influenced by the electron-withdrawing fluorine, directing attack to the adjacent carbon .

- With Thiols : Forms thioethers; the 2,4-dichloro substituents may sterically hinder larger nucleophiles .

Advanced Research Questions

Q. Q4. How can computational methods optimize reaction conditions for stereoselective synthesis of this oxirane?

Methodological Answer:

- DFT Calculations : Predict transition-state energies to identify optimal catalysts (e.g., Jacobsen’s catalyst for asymmetric epoxidation) .

- Solvent Screening : Use COSMO-RS simulations to select solvents (e.g., DCM vs. THF) that minimize side reactions .

- Substituent Effects : Analyze Hammett parameters (σ) of Cl/F groups to model electronic effects on reaction rates .

Q. Q5. How do conflicting spectral data (e.g., 1^11H NMR splitting patterns) arise in derivatives of this compound, and how are they resolved?

Methodological Answer:

- Dynamic Effects : Conformational flexibility (e.g., hindered rotation of the dichlorophenyl group) may cause unexpected splitting. Use variable-temperature NMR to confirm .

- Impurity Identification : Cross-reference LC-MS data with databases (e.g., PubChem, DSSTox) to detect byproducts like diastereomers or hydrolysis products .

Q. Q6. What strategies mitigate environmental and safety risks during large-scale synthesis?

Methodological Answer:

- Waste Management : Chlorinated byproducts require neutralization with bases (e.g., NaOH) before disposal .

- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to handle volatile fluorinated intermediates .

- Real-Time Monitoring : Implement FTIR spectroscopy to detect hazardous gas emissions (e.g., HCl) during reactions .

Q. Q7. How does the compound’s electronic configuration influence its bioactivity in medicinal chemistry studies?

Methodological Answer:

- QSAR Modeling : Correlate Cl/F substituent positions with bioactivity (e.g., antifungal properties). Fluorine’s electronegativity enhances membrane permeability .

- Enzyme Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like cytochrome P450, highlighting steric clashes from the dichlorophenyl group .

Q. Q8. What advanced techniques resolve contradictions in reported thermodynamic properties (e.g., melting points)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.